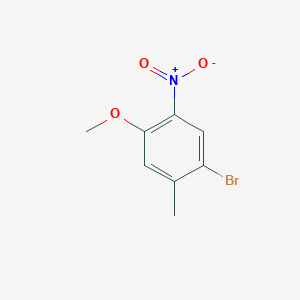

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-4-methoxy-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKNYKLYLFXWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679907 | |

| Record name | 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-56-3 | |

| Record name | 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Introduction

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a key aromatic intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its substituted benzene ring provides a versatile scaffold for further chemical transformations. This technical guide presents two robust and well-documented synthetic pathways for the preparation of this compound, tailored for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.

This guide provides a comprehensive analysis of two distinct synthetic strategies:

-

Route 1: Electrophilic Nitration of 2-Bromo-5-methoxytoluene. This pathway leverages the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity.

-

Route 2: Sandmeyer Reaction of 4-Methoxy-2-methyl-5-nitroaniline. This classic transformation in aromatic chemistry offers an alternative approach, starting from a corresponding aniline precursor.

Each route is presented with a detailed, step-by-step experimental protocol, a discussion of the underlying reaction mechanisms, and guidance on purification and characterization.

Route 1: Electrophilic Nitration of 2-Bromo-5-methoxytoluene

This synthetic approach involves the direct nitration of 2-bromo-5-methoxytoluene. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring. The methoxy group is a strongly activating ortho-, para-director, while the bromo and methyl groups are weakly deactivating and activating ortho-, para-directors, respectively. The interplay of these effects, along with steric hindrance, favors the introduction of the nitro group at the C5 position.

Reaction Scheme

Physicochemical properties of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

Abstract

This compound is a substituted nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. As a functionalized benzene ring, it serves as a versatile building block for the introduction of complex moieties in the development of novel molecules. A thorough understanding of its physicochemical properties is paramount for its effective handling, characterization, and utilization in research and development. This guide provides a detailed examination of the known and predicted properties of this compound, outlines robust experimental protocols for their determination, and offers insights into its structural and safety profile.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural formula, molecular weight, and unique identifiers for this compound are crucial for database searches, regulatory compliance, and stoichiometric calculations.

-

IUPAC Name: this compound

-

CAS Number: 89978-56-3

-

Molecular Formula: C₈H₈BrNO₃

-

Molecular Weight: 246.06 g/mol [1]

The molecule consists of a central benzene ring with five substituents: a bromine atom, a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitro group (-NO₂). The relative positions of these groups are critical to the molecule's reactivity, polarity, and overall stereochemistry.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its suitability for specific applications, from reaction kinetics to formulation in drug delivery systems.

| Property | Value / Description | Rationale & Scientific Insight |

| Appearance | Expected to be a pale yellow or off-white crystalline solid. | This prediction is based on related nitroaromatic compounds which are often solids at room temperature due to significant intermolecular forces.[2] The color is typical for compounds containing a nitro group, which is a chromophore. |

| Melting Point | Not experimentally reported in available literature. Requires experimental determination. | The melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities will lower and broaden this range.[3] For context, the related isomers 1-bromo-4-nitrobenzene and 1-bromo-2-nitrobenzene have melting points of 127°C and 43°C, respectively.[4] |

| Boiling Point | Not experimentally reported. Likely to decompose at high temperatures before boiling. | Due to its relatively high molecular weight and polar nitro group, a high boiling point is expected. However, many nitroaromatic compounds are thermally unstable and may decompose upon heating. |

| Solubility | Predicted to be insoluble in water but soluble in common organic solvents like acetone, ethyl acetate, dichloromethane, and DMSO. | The "like dissolves like" principle is key.[5] The molecule has a large, nonpolar substituted benzene core, making it incompatible with the highly polar hydrogen-bonding network of water. The presence of polar ether and nitro groups, however, should allow for favorable dipole-dipole interactions with polar aprotic organic solvents.[6][7] |

Spectral Analysis and Structural Confirmation

Spectroscopic techniques provide a fingerprint of a molecule, allowing for unambiguous structural confirmation. While specific spectra for this compound are not publicly available, its structure allows for the prediction of key characteristic signals.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will likely show two singlets, as the protons on the ring do not have adjacent proton neighbors for splitting. The methoxy group (-OCH₃) will appear as a sharp singlet around 3.8-4.0 ppm, and the methyl group (-CH₃) will appear as another sharp singlet, likely further upfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule (six in the ring, one in the methoxy group, and one in the methyl group). The positions of these signals are influenced by the electron-withdrawing and -donating effects of the substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key expected absorption bands include:

-

~1500-1550 cm⁻¹ and ~1345-1385 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the nitro group (N-O).

-

~1250 cm⁻¹: C-O stretching of the aryl ether (methoxy group).

-

~2850-3000 cm⁻¹: C-H stretching from the methyl and methoxy groups.

-

~550-750 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio, confirming the molecular weight. A key feature for this compound would be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M) and any bromine-containing fragment peaks will appear as a pair of peaks (M and M+2) of almost equal intensity.

Experimental Protocols for Property Determination

To ensure scientific rigor, the physical properties of a newly synthesized or sourced batch of this compound must be experimentally verified. The following sections provide detailed, self-validating protocols.

Melting Point Determination

Causality: The melting point is a highly sensitive measure of a compound's purity.[8] The presence of even small amounts of impurities disrupts the crystal lattice, requiring less energy (a lower temperature) to break the intermolecular forces. This protocol uses a modern digital apparatus for precision and safety.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of the compound on a clean, dry watch glass. If the crystals are not fine, gently grind them using a mortar and pestle.

-

Take a capillary melting point tube and press the open end into the powder until a small amount enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed sample height should be 2-3 mm.[3]

-

-

Approximate Melting Point (Optional but Recommended):

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly (10-20°C per minute) and observe the approximate temperature at which it melts. This provides a target for the accurate measurement.

-

Turn off the heat and allow the apparatus to cool significantly.

-

-

Accurate Melting Point Determination:

-

Prepare a new sample in a fresh capillary tube.

-

Place the tube in the apparatus and heat rapidly to about 20°C below the approximate melting point found in the previous step.

-

Decrease the heating rate to a slow 1-2°C per minute.[3] This ensures the temperature of the block and the sample are in thermal equilibrium.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T₂) at which the last crystal melts completely.[9]

-

-

Reporting:

-

The melting point is reported as the range from T₁ to T₂.

-

For high accuracy, repeat the determination two more times and average the results.

-

Solubility Characterization

Causality: A systematic solubility analysis not only confirms the predicted solubility profile but can also provide clues about the presence of acidic or basic functional groups, although none are expected in the title compound.[10] This hierarchical testing scheme efficiently classifies the compound based on its interaction with a range of solvents of varying polarity and pH.[11]

Caption: Hierarchical workflow for solubility characterization.

Step-by-Step Methodology:

-

General Procedure: For each solvent, add approximately 25 mg of the compound to a small, dry test tube. Add 0.75 mL of the solvent in small portions, shaking vigorously for at least 30-60 seconds after each addition.[5][11] Observe if the solid dissolves completely.

-

Test 1: Water (Polar, Protic):

-

Follow the general procedure with deionized water.

-

Expected Outcome: Insoluble. The nonpolar nature of the substituted aromatic ring should dominate.

-

-

Test 2: Diethyl Ether or Hexane (Nonpolar):

-

Follow the general procedure with a nonpolar solvent.

-

Expected Outcome: Likely soluble. This will test the compound's affinity for nonpolar environments.

-

-

Test 3: Dichloromethane or Ethyl Acetate (Intermediate Polarity, Aprotic):

-

Follow the general procedure with these solvents.

-

Expected Outcome: Soluble. These solvents are often effective for a wide range of organic compounds that are not extremely polar or nonpolar.

-

-

Test 4: Acetone or Dimethyl Sulfoxide (Polar, Aprotic):

-

Follow the general procedure with these highly polar aprotic solvents.

-

Expected Outcome: Very soluble. These solvents are excellent at dissolving molecules with significant dipole moments, such as that induced by the nitro group.

-

-

Reporting:

-

Report the compound as "soluble," "partially soluble," or "insoluble" in each tested solvent. This qualitative profile is invaluable for selecting appropriate solvents for reactions, chromatography, and recrystallization.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar nitroaromatic compounds can be used to establish prudent handling practices.[1][12][13][14]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]

-

Handling:

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[14]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water. Seek medical attention if irritation develops.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[14]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a multifaceted organic compound whose utility in scientific research is underpinned by its distinct physicochemical properties. While some data, such as a precise melting point, requires experimental determination, its structural features allow for reliable predictions of its solubility, spectral characteristics, and handling requirements. The protocols outlined in this guide provide a robust framework for researchers to verify these properties, ensuring data integrity and safe laboratory practice. A comprehensive understanding of this molecule's profile is the first step toward unlocking its full potential in the synthesis of next-generation materials and therapeutics.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2023, October 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Chemistry For Everyone. (2024, January 10). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

-

Synthonix. (n.d.). 1-Bromo-4-methoxy-2-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene. Retrieved from [Link]

-

Novachem. (2022, February 14). 1-Bromo-4-nitrobenzene Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o668. [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

-

Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. Green Chemistry, 16(9), 4093-4098. [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. studylib.net [studylib.net]

- 9. pennwest.edu [pennwest.edu]

- 10. scribd.com [scribd.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. echemi.com [echemi.com]

- 13. dl.novachem.com.au [dl.novachem.com.au]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene CAS number and structure

An In-Depth Technical Guide to 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene: Synthesis, Properties, and Applications

Introduction

This compound is a substituted nitroaromatic compound that serves as a highly functionalized and versatile building block in organic synthesis. Its unique arrangement of bromo, methoxy, methyl, and nitro groups on a benzene scaffold offers multiple reactive sites for chemical modification. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and an exploration of its potential applications, particularly for professionals in research, and drug development. The strategic placement of an ortho-methyl group, a para-methoxy group, and a nitro group relative to the bromine atom allows for nuanced control over reactivity and imparts specific electronic and steric properties, making it a valuable intermediate for constructing complex molecular architectures.

Compound Identification and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The fundamental identifiers and properties of this compound are summarized below.

Table 1: Core Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 89978-56-3 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C(=C1)OC)Br)[O-] | |

| InChIKey | Not readily available |

Chemical Structure:

Caption: 2D Structure of this compound

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Topological Polar Surface Area | 55 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Complexity | 194 | [1] |

| Heavy Atom Count | 13 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via electrophilic aromatic substitution, specifically the nitration of the precursor, 1-Bromo-4-methoxy-2-methylbenzene. The existing substituents on the benzene ring direct the position of the incoming nitro group.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitration

This protocol is based on established methodologies for the nitration of substituted bromobenzenes.[2][3]

Materials:

-

1-Bromo-4-methoxy-2-methylbenzene (CAS: 27060-75-9)

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

-

Three-necked round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel.

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-Bromo-4-methoxy-2-methylbenzene (e.g., 10.0 g, ~49.7 mmol).

-

Acidic Medium Preparation: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated sulfuric acid (30 mL) to the flask while stirring, ensuring the temperature does not exceed 10 °C.

-

Nitration: Once the mixture is homogenous and cooled to 0-5 °C, begin the dropwise addition of fuming nitric acid (5 mL) from the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C.

-

Causality Insight: The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Carefully pour the reaction mixture onto a beaker containing crushed ice (~200 g) with vigorous stirring. The crude product will precipitate as a solid.

-

Trustworthiness Principle: This quenching step is self-validating. The insolubility of the organic product in the aqueous acidic medium ensures its separation, and the large volume of ice dissipates the heat from the acid dilution, ensuring a safe workup.

-

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Applications in Research and Drug Development

Substituted nitrobenzenes are foundational intermediates in the synthesis of pharmaceuticals and other fine chemicals. The specific functionalities of this compound make it a strategic precursor.

-

Pharmaceutical Synthesis: The true value of this molecule lies in its capacity for sequential, selective transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂). This transformation is a cornerstone of pharmaceutical synthesis, as the resulting aniline derivative is a precursor to a vast array of bioactive scaffolds, including kinase inhibitors, GPCR ligands, and anti-infective agents.[4]

-

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[5] This allows for the introduction of diverse substituents, enabling the construction of complex molecular libraries for drug discovery.[4][5]

-

-

Agrochemical Development: Similar to pharmaceuticals, the synthesis of advanced herbicides, fungicides, and pesticides often relies on functionalized aromatic cores. The structural motifs accessible from this compound can be tailored to interact with specific biological targets in pests or weeds.[4][5]

Spectroscopic Characterization

While a specific spectrum for this compound is not provided in the search results, its structure allows for the prediction of key 1H NMR signals that would be used for its identification:

-

Aromatic Protons: Two singlets in the aromatic region, each integrating to 1H.

-

Methoxy Protons: A singlet around 3.8-4.0 ppm, integrating to 3H.

-

Methyl Protons: A singlet around 2.2-2.5 ppm, integrating to 3H.

Further characterization would involve ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the molecular weight and fragmentation pattern.

Safety and Handling

-

General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Aromatic nitro compounds are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

-

Stability: Avoid exposure to high heat or strong reducing agents.

References

-

PubChem. 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene. [Link]

-

Synthonix. 1-Bromo-4-methoxy-2-nitrobenzene. [Link]

-

Mol-Instincts. What is the background and overview of 1-BROMO-2,4-DIMETHYL-5-NITROBENZENE?. [Link]

-

National Institutes of Health. 1-Bromo-4-methyl-2-nitrobenzene. [Link]

-

Matrix Fine Chemicals. 1-BROMO-4-METHYL-2-NITROBENZENE | CAS 5326-34-1. [Link]

-

SpectraBase. 1-Bromo-4-methoxy-2-methylbenzene. [Link]

Sources

Spectroscopic Characterization of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene: A Predictive and Interpretive Guide

Introduction

In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is paramount. 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a substituted nitroaromatic compound with potential applications as a synthetic intermediate. The specific arrangement of its substituents—a bromine atom, a methoxy group, a methyl group, and a nitro group—on the benzene ring creates a unique electronic environment that dictates its chemical reactivity and spectroscopic properties.

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. In the absence of readily available experimental spectra for this specific isomer, this document serves as a predictive framework for researchers. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing analogies from structurally related compounds, we will construct a detailed spectral profile. This approach not only anticipates the experimental outcomes but also explains the underlying chemical principles that give rise to them, offering a robust methodology for the characterization of this and similar complex aromatic systems.

Molecular Structure and Spectroscopic Implications

The substitution pattern of this compound removes all planes of symmetry from the aromatic ring. This asymmetry is critical, as it renders all aromatic protons and carbons magnetically non-equivalent, leading to a more complex but highly informative NMR spectrum.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Our predictions are based on the additive effects of the substituents on the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, one singlet for the methyl protons, and one singlet for the methoxy protons.

-

Aromatic Protons (H-3 and H-6):

-

The proton at the C-3 position is flanked by the electron-donating methyl group (ortho) and the electron-donating methoxy group (meta).

-

The proton at the C-6 position is ortho to the strongly electron-withdrawing nitro group and meta to the bromine atom. The powerful deshielding effect of the nitro group will cause the H-6 signal to appear significantly downfield. In nitrobenzene itself, protons ortho to the nitro group appear around 8.25 ppm.[1]

-

Therefore, we predict two singlets in the aromatic region, as there are no adjacent protons for splitting.

-

-

Methyl and Methoxy Protons:

-

The methyl group protons (C-2) will appear as a singlet, likely in the range of 2.2–2.5 ppm.

-

The methoxy group protons (C-4) will also be a singlet, typically found around 3.8–4.0 ppm.

-

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-3 | ~7.0 - 7.3 | Singlet (s) | Shielded by ortho-methyl and para-methoxy groups. |

| H-6 | ~7.8 - 8.1 | Singlet (s) | Strongly deshielded by the ortho-nitro group. |

| -OCH₃ | ~3.9 | Singlet (s) | Typical range for an aryl methoxy group. |

| -CH₃ | ~2.4 | Singlet (s) | Typical range for an aryl methyl group. |

¹³C NMR Spectroscopy

The asymmetry of the molecule means that all eight carbon atoms are unique and should give rise to eight distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are predicted based on the known effects of each substituent. The nitro group is strongly deshielding, particularly at the ipso-carbon, while the methoxy group is strongly shielding (except for the ipso-carbon).

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (C-Br) | ~115 - 120 | Attached to bromine; shielded by ortho-methyl. |

| C-2 (C-CH₃) | ~135 - 140 | Ipso-carbon of the methyl group. |

| C-3 (C-H) | ~110 - 115 | Shielded by adjacent electron-donating groups. |

| C-4 (C-OCH₃) | ~155 - 160 | Ipso-carbon of the strongly deshielding methoxy group. |

| C-5 (C-NO₂) | ~145 - 150 | Ipso-carbon of the strongly deshielding nitro group.[1] |

| C-6 (C-H) | ~125 - 130 | Deshielded by the adjacent nitro group. |

| -OCH₃ | ~56 | Typical range for a methoxy carbon. |

| -CH₃ | ~20 | Typical range for an aryl methyl carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be dominated by strong absorptions from the nitro group.

Key Vibrational Modes:

-

Nitro Group (NO₂): This group gives rise to two very strong and characteristic absorption bands. The asymmetric stretching vibration appears at a higher frequency than the symmetric stretch. For substituted nitrobenzenes, these are expected in the following regions.[2]

-

Asymmetric stretch: ~1520-1560 cm⁻¹

-

Symmetric stretch: ~1340-1360 cm⁻¹

-

-

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong C-O stretching band.

-

Asymmetric C-O-C stretch: ~1230-1270 cm⁻¹

-

Symmetric C-O-C stretch: ~1020-1060 cm⁻¹

-

-

C-H Stretching:

-

Aromatic C-H: Weak to medium bands above 3000 cm⁻¹.

-

Aliphatic C-H (in -CH₃ and -OCH₃): Medium bands in the 2850-2960 cm⁻¹ region.

-

-

C-Br Stretching: This vibration occurs in the fingerprint region and can be difficult to assign definitively, but is expected in the 500-650 cm⁻¹ range.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1545 ± 15 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1350 ± 10 | Strong |

| Methoxy (Ar-O-CH₃) | C-O-C Asymmetric Stretch | 1250 ± 20 | Strong |

| Methoxy (Ar-O-CH₃) | C-O-C Symmetric Stretch | 1040 ± 20 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Methyl/Methoxy | C-H Stretch | 2850 - 2960 | Medium |

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the solid material directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample spectrum and automatically subtracted by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₈BrNO₃), the mass spectrum will be characterized by a distinct isotopic pattern for the molecular ion due to the presence of bromine.

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

-

M⁺ peak for C₈H₈⁷⁹BrNO₃: m/z ≈ 244.97

-

[M+2]⁺ peak for C₈H₈⁸¹BrNO₃: m/z ≈ 246.97

-

-

Key Fragmentation Pathways: Electron ionization (EI) is expected to induce fragmentation. Plausible fragmentation pathways include:

-

Loss of NO₂: A common fragmentation for nitroaromatics, leading to a fragment at m/z 199/201.

-

Loss of CH₃: Loss of the methyl radical from the molecular ion or subsequent fragments.

-

Loss of OCH₃: Cleavage of the methoxy group.

-

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) into a GC-MS system. Use a standard nonpolar column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 50°C to 280°C).

-

Mass Spectrometry (MS): Use a standard electron ionization (EI) source at 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-350).

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Caption: Proposed fragmentation of the molecular ion in MS.

Conclusion

This guide presents a detailed, predictive spectroscopic profile for this compound. By applying fundamental principles and drawing comparisons with related structures, we have established the expected key features in its ¹H NMR, ¹³C NMR, IR, and MS spectra. The predicted data, summarized in the tables and figures, provides a robust framework for researchers to confirm the identity and structure of this compound upon its synthesis. The included experimental protocols represent standard, validated methods for acquiring high-quality data, ensuring that the predicted spectral characteristics can be reliably verified in a laboratory setting.

References

-

AIP Publishing. (n.d.). Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. The Journal of Chemical Physics. Retrieved from [Link]

-

StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved from [Link]

-

MDPI. (2019). Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. Retrieved from [Link]

-

American Chemical Society. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene in Organic Solvents

Abstract

Introduction: The Importance of Solubility in a Research Context

Solubility is a critical physicochemical parameter that governs the behavior of a compound in various chemical processes. For a substituted nitrobenzene derivative like 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene, understanding its solubility profile is paramount for a range of applications, including:

-

Reaction Media Selection: Choosing an appropriate solvent that can dissolve reactants is fundamental to achieving optimal reaction kinetics and yield.

-

Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by crystallization.[1]

-

Chromatographic Separations: The partitioning of a compound between the stationary and mobile phases in techniques like HPLC is dictated by its relative solubility.

-

Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) in various excipients and biological fluids is a key determinant of its bioavailability.

This guide will deconstruct the molecular features of this compound to predict its interactions with a variety of organic solvents and provide the necessary tools for empirical verification.

Physicochemical Profile of this compound

To predict solubility, we must first understand the intrinsic properties of the solute. This compound is a complex aromatic molecule with multiple functional groups that influence its polarity and intermolecular interactions.

-

Core Structure: A benzene ring, which is inherently nonpolar.

-

Substituents and their Influence:

-

Nitro Group (-NO₂): A strong electron-withdrawing group that significantly increases the molecule's polarity and provides sites for dipole-dipole interactions.[4][5] The nitro group has a large dipole moment.[4][5]

-

Bromo Group (-Br): An electronegative halogen that contributes to the molecule's polarity and molecular weight.

-

Methoxy Group (-OCH₃): A moderately polar group that can act as a hydrogen bond acceptor.

-

Methyl Group (-CH₃): A nonpolar, electron-donating group that adds to the hydrophobic character of the molecule.

-

The combination of these groups results in a molecule with a significant dipole moment, making it a polar organic compound. However, the lack of a hydrogen bond donor (like an -OH or -NH group) means it cannot self-associate through hydrogen bonding. Aromatic nitro compounds are generally considered soluble in most organic solvents.[4][6]

Computed Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 246.06 g/mol | PubChem[2][3] |

| XLogP3-AA | 2.8 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Topological Polar Surface Area | 55 Ų | PubChem[3] |

The XLogP3-AA value of 2.8 suggests a degree of lipophilicity, indicating that it will favor organic environments over aqueous ones. The presence of three hydrogen bond acceptors (the oxygen atoms in the nitro and methoxy groups) implies that it can interact favorably with protic solvents.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" is the guiding principle for predicting solubility.[1][7][8] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. We can categorize solvents and predict the solubility of this compound accordingly.

Intermolecular Forces at Play:

The following diagram illustrates the potential intermolecular interactions between our target molecule and different types of solvents.

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone, Acetonitrile | High to Very High | The strong dipole moments of both the solute and these solvents lead to strong dipole-dipole interactions. A structurally similar compound, 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, is very soluble in DMF.[9] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The solute can act as a hydrogen bond acceptor with the hydroxyl group of the alcohols. Dipole-dipole interactions will also be significant. The solubility of nitroalkanes is generally good in organic solvents like alcohols.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and can engage in dipole-dipole interactions. A related compound, 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, is sparingly soluble in chloroform.[9] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than ketones or alcohols but can still engage in dipole-dipole interactions and act as hydrogen bond acceptors. Nitrobenzene is soluble in ether.[10] |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring of the solute will interact favorably with these solvents via π-stacking and van der Waals forces. However, the polar functional groups will be less well-solvated. Nitrobenzene is soluble in benzene.[10] |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The significant polarity of the nitro and methoxy groups is incompatible with the nonpolar nature of these solvents. The principle of "like dissolves like" suggests poor solubility.[1] |

| Water | Water | Insoluble | The large, hydrophobic aromatic structure and lack of strong hydrogen bond donating capability will lead to very poor solubility in water. Aromatic nitro compounds are generally insoluble in water.[4][10] |

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The following protocols are designed to provide both a rapid qualitative assessment and a precise quantitative measurement of solubility.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS).[11][12]

-

Handling: Handle in a well-ventilated area, preferably a fume hood.[11][12]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[11][12]

-

Accidental Release: Have appropriate spill containment materials ready.[11]

Qualitative Solubility Assessment

This rapid test provides a preliminary understanding of solubility in various solvents.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent dropwise while vortexing or shaking.[13]

-

Observation: Visually inspect the mixture after each addition. Observe for complete dissolution, partial dissolution, or insolubility.

-

Classification:

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Documentation: Record the observations for each solvent in a laboratory notebook.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7]

Workflow Diagram:

Sources

- 1. chem.ws [chem.ws]

- 2. 5-Bromo-4-methyl-2-nitroanisole | C8H8BrNO3 | CID 59441753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. lkouniv.ac.in [lkouniv.ac.in]

- 5. api.samdc.edu.in [api.samdc.edu.in]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. echemi.com [echemi.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

Starting materials for 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene synthesis

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene: Starting Materials and Synthetic Strategies

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining this compound, a key intermediate in the development of various high-value chemical entities. The document is intended for an audience of researchers, scientists, and professionals in drug development and materials science. We will delve into the strategic selection of starting materials, provide detailed, step-by-step experimental protocols, and offer insights into the chemical principles governing the synthetic choices. All claims and protocols are substantiated with citations to authoritative sources.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound. Its structure, featuring a bromine atom, a methoxy group, a methyl group, and a nitro group on a benzene ring, makes it a versatile building block in organic synthesis. The specific arrangement of these substituents allows for a wide range of subsequent chemical modifications, rendering it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The title compound serves as a synthetic intermediate for creating molecules with potential insecticidal activity.[1][2]

Strategic Synthesis: Choosing the Right Starting Material

The key to an efficient synthesis of this compound lies in the selection of an appropriate and readily available starting material. A retrosynthetic analysis suggests that a substituted anisole or toluene derivative would be an ideal precursor. Based on commercial availability and synthetic efficiency, 2,5-Dimethylanisole (also known as 2-Methoxy-p-xylene) emerges as a prime candidate.[3][4][5]

The proposed synthetic route from 2,5-Dimethylanisole involves a two-step process:

-

Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring.

-

Nitration: Introduction of a nitro group.

The order of these steps is critical and is dictated by the directing effects of the substituents already present on the ring (the methoxy and methyl groups).

Synthetic Pathway and Experimental Protocols

Overall Synthetic Scheme

The proposed synthesis of this compound from 2,5-Dimethylanisole is illustrated below.

Caption: Synthetic workflow for this compound.

Step 1: Bromination of 2,5-Dimethylanisole to yield 2-Bromo-5-methoxytoluene

Causality: The methoxy group is a strong activating group and is ortho, para-directing. The methyl group is also activating and ortho, para-directing. In 2,5-dimethylanisole, the position ortho to the methoxy group and meta to the methyl group is the most sterically accessible and electronically favorable position for electrophilic substitution. Therefore, bromination is expected to occur at this position to yield 2-Bromo-5-methoxytoluene.[6][7][8]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylanisole (1.0 eq) in glacial acetic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-Bromo-5-methoxytoluene.[9]

Step 2: Nitration of 2-Bromo-5-methoxytoluene to yield this compound

Causality: In 2-Bromo-5-methoxytoluene, the methoxy group is strongly activating and ortho, para-directing, while the methyl group is also activating and ortho, para-directing. The bromine atom is deactivating but ortho, para-directing. The directing effects of the methoxy and methyl groups will dominate. The position ortho to the methoxy group is already occupied by bromine. The position para to the methoxy group is the most activated and sterically accessible for the incoming nitro group.

Experimental Protocol:

-

To a stirred mixture of concentrated sulfuric acid, add 2-Bromo-5-methoxytoluene (1.0 eq) portion-wise, maintaining the temperature below 10 °C using an ice-salt bath.

-

Cool the resulting solution to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A solid precipitate of this compound will form.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the purified product.[10][11]

Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Product |

| 1 | 2,5-Dimethylanisole | Bromine | Glacial Acetic Acid | 0-10 | 2-Bromo-5-methoxytoluene |

| 2 | 2-Bromo-5-methoxytoluene | Nitric Acid, Sulfuric Acid | - | 0-10 | This compound |

Conclusion

The synthesis of this compound can be efficiently achieved from the readily available starting material 2,5-dimethylanisole through a two-step process of bromination followed by nitration. The success of this synthesis relies on a careful understanding of the directing effects of the substituents on the aromatic ring and precise control of the reaction conditions. The protocols outlined in this guide are based on established chemical principles and analogous procedures found in the scientific literature, providing a solid foundation for researchers to produce this valuable chemical intermediate.

References

-

ChemBK. (2024). 2,5-DIMETHYLANISOLE FOR SYNTHESIS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

-

Seattle Pacific University. (2021). Assessing Competitive Reaction Rates in the Nitration of 2-Methylbiphenyl, Biphenyl, and Toluene to Determine Steric. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Bromo-5-methoxytoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]

- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024). Retrieved from [https://www.linkedin.com/pulse/synthesis-2-bromo-4-methyl-aniline-from-4-methylaniline-comprehensive-grgof]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-nitrotoluene. Retrieved from [Link]

-

MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethylanisole. Retrieved from [Link]

-

YouTube. (2024). synthesis of 4-bromo-2-nitrotoluene. Retrieved from [Link]

-

NDmch. (n.d.). 2-Bromo-5-methoxytoluene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-5-methoxytoluene. Retrieved from [Link]

Sources

- 1. 1-Bromo-4-methyl-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. 2,5-Dimethylanisole | C9H12O | CID 74350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemeo.com [chemeo.com]

- 7. 2-Bromo-5-methoxytoluene | NDmch [ndmch.com]

- 8. 2-Bromo-5-methoxytoluene [webbook.nist.gov]

- 9. 2-Bromo-5-methoxytoluene synthesis - chemicalbook [chemicalbook.com]

- 10. digitalcommons.spu.edu [digitalcommons.spu.edu]

- 11. youtube.com [youtube.com]

Reactivity profile of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

An In-Depth Technical Guide to the Reactivity Profile of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifaceted Synthetic Building Block

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in modern organic synthesis. Its unique arrangement of electron-donating and electron-withdrawing substituents creates a nuanced reactivity profile, offering multiple "handles" for sequential chemical transformations. This strategic placement of functional groups allows chemists to perform a variety of high-value reactions, including nucleophilic aromatic substitutions, palladium-catalyzed cross-couplings, and nitro group reductions. Consequently, this molecule is a valuable precursor in the synthesis of complex molecular scaffolds for the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive analysis of its chemical behavior, grounded in mechanistic principles and supported by practical, field-proven protocols.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its four distinct substituents on the benzene ring. Understanding their individual and collective electronic effects is paramount to predicting and controlling its chemical transformations.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack through both inductive (-I) and resonance (-M) effects. Conversely, this electron deficiency significantly activates the ring for nucleophilic aromatic substitution, especially at the ortho and para positions. For any potential electrophilic substitution, it acts as a meta-director.[3]

-

Bromo Group (-Br): The bromine atom is an interesting case; it deactivates the ring via its strong electron-withdrawing inductive effect (-I) but directs incoming electrophiles to the ortho and para positions due to resonance effects. More importantly, it serves as an excellent leaving group in nucleophilic substitution reactions and is a key functional handle for a wide array of palladium-catalyzed cross-coupling reactions.[2][3]

-

Methoxy Group (-OCH₃): This is a strongly activating group, donating electron density to the ring primarily through a powerful resonance effect (+M), which overrides its inductive withdrawal (-I). It strongly directs incoming electrophiles to the ortho and para positions.[3]

-

Methyl Group (-CH₃): A weakly activating group that donates electron density through an inductive effect (+I) and hyperconjugation. It also functions as an ortho, para-director.[3]

The collective result is a polarized aromatic system where the carbon atom attached to the bromine is highly electrophilic and susceptible to nucleophilic attack, while the positions ortho to the methoxy and methyl groups are the most nucleophilic and thus the most likely (though still challenging) sites for electrophilic attack.

Caption: Directing effects and primary reaction sites on the molecule.

Key Reactivity Profiles and Methodologies

A. Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction of this substrate is nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nitro group, positioned ortho to the bromine atom, drastically lowers the electron density at the C1 position, making it highly susceptible to attack by nucleophiles.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The negative charge of this intermediate is delocalized effectively onto the oxygen atoms of the nitro group, which is a critical stabilizing factor.[4] In the second, typically rapid step, the bromide ion is eliminated, restoring the aromaticity of the ring.[4]

Caption: Workflow for the SNAr addition-elimination mechanism.

Experimental Protocol: Synthesis of N-Aryl Piperidine Derivative

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

-

Reagents: Add a suitable solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL). Add piperidine (1.5 mmol, 1.5 equiv) followed by a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.

| Nucleophile (Nu⁻) | Typical Conditions | Product Type |

| R-NH₂ (Amines) | K₂CO₃, DMF, 80 °C | N-Aryl Amine |

| R-O⁻ (Alkoxides) | NaH, THF, 60 °C | Aryl Ether |

| R-S⁻ (Thiolates) | Cs₂CO₃, ACN, 70 °C | Aryl Thioether |

| N₃⁻ (Azide) | NaN₃, DMSO, 90 °C | Aryl Azide |

B. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond provides a robust handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction is a cornerstone of modern synthetic chemistry for constructing biaryl structures.

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The aryl bromide undergoes oxidative addition to a low-valent palladium(0) species, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from a boronic acid (or ester) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: In a Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

-

Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) or a more modern PEPPSI-type catalyst.[7]

-

Solvent: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the biaryl product.

C. Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, opening up a vast landscape of subsequent chemical modifications.[3] The resulting aniline derivative is a key precursor for synthesizing a wide range of amides, sulfonamides, and heterocyclic compounds.[3]

Experimental Protocol: Reduction with Tin(II) Chloride

-

Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in ethanol or ethyl acetate (10 mL).

-

Reagent: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 mmol, 4-5 equiv) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9).

-

Filtration: A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent to yield the crude aniline product, which can be used directly or purified further.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₈H₈BrNO₃[8] |

| Molecular Weight | 246.06 g/mol |

| CAS Number | 1807224-98-1[9] |

| Appearance | Typically a yellow or off-white solid |

| Solubility | Soluble in common organic solvents like DMSO, DMF, Ethyl Acetate, and Chloroform |

Safety and Handling

As with any substituted nitroaromatic compound, this compound should be handled with care.

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid creating dust.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a testament to the power of substituent effects in directing chemical reactivity. Its structure is expertly poised for high-yield transformations at three distinct sites: nucleophilic substitution at the bromine-bearing carbon, cross-coupling via the C-Br bond, and reduction of the nitro group. This predictable and versatile reactivity profile cements its role as a valuable and strategic intermediate for synthetic chemists engaged in the complex challenges of drug development and materials science.

References

- Benchchem. (n.d.). 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | 85598-13-6.

- Benchchem. (n.d.). Application Notes and Protocols for 1-Bromo-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution Reactions.

- Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. (n.d.).

- 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. (n.d.).

- ChemicalBook. (n.d.). 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis.

- Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. (n.d.). The Royal Society of Chemistry.

- Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

- Chemistry LibreTexts. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

- PubChem. (n.d.). 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene.

- Echemi. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

- Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.).

- The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube.

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

- PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.

- Sigma-Aldrich. (n.d.). 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene | 85598-13-6 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. rsc.org [rsc.org]

- 8. 1-Bromo-2-methoxy-4-methyl-5-nitrobenzene | C8H8BrNO3 | CID 44551318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Bromo-5-methoxy-4-methyl-2-nitrobenzene | 1807224-98-1 [sigmaaldrich.com]

- 10. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene: Synthesis, Mechanistic Insights, and Applications

This guide provides a comprehensive technical overview of 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene, a substituted nitroaromatic compound of interest to researchers in medicinal chemistry and materials science. While a definitive seminal publication marking its initial discovery is not prominently available in the surveyed scientific literature, this document consolidates available data on its synthesis, chemical properties, and potential applications, grounded in the fundamental principles of organic chemistry.

Introduction and Chemical Identity

This compound (CAS No. 89978-56-3) is a poly-substituted benzene derivative. Its structure incorporates a bromine atom, a methoxy group, a methyl group, and a nitro group, making it a versatile intermediate for further chemical transformations. The strategic placement of these functional groups allows for a range of subsequent reactions, rendering it a valuable building block in multi-step organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89978-56-3 | [1] |

| Molecular Formula | C₈H₈BrNO₃ | [1] |

| Molecular Weight | 246.06 g/mol | [1] |

| Appearance | White to yellow solid | |

| Melting Point | 110-111 °C | |

| Boiling Point (Predicted) | 336.9 ± 37.0 °C | |

| Density (Predicted) | 1.559 ± 0.06 g/cm³ |

Plausible Synthetic Route: Electrophilic Nitration of 2-Bromo-5-methoxytoluene

A plausible and chemically sound method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) nitration of the precursor, 2-Bromo-5-methoxytoluene (CAS No. 27060-75-9). This transformation is a cornerstone of aromatic chemistry.

Caption: General workflow for the synthesis of the target compound.

Mechanistic Rationale and Regioselectivity

The key to understanding this synthesis lies in the directing effects of the substituents already present on the benzene ring of the starting material, 2-Bromo-5-methoxytoluene. In electrophilic aromatic substitution, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially add to positions that are electronically activated and sterically accessible.

The substituents on the ring are:

-

-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group due to its ability to donate electron density into the ring via resonance.[2][3]

-

-CH₃ (Methyl): A weakly activating, ortho, para-directing group through an inductive effect.[2]

-

-Br (Bromo): A deactivating, yet ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.[2][4]

The directing effects of these groups combine to determine the position of nitration. The powerful activating and directing effect of the methoxy group is dominant.[5] It strongly directs the incoming electrophile to its ortho and para positions. The position para to the methoxy group is already occupied by the bromine atom. The two ortho positions are C2 and C6. The C2 position is also occupied (by the methyl group). Therefore, the primary site of attack will be the C6 position, which is ortho to the methoxy group and meta to the bromine and methyl groups. This leads to the formation of the desired 5-nitro product.

Caption: Analysis of substituent directing effects in the nitration reaction.

Experimental Protocol

The following protocol is a representative procedure based on methods for nitrating similar aromatic compounds.

Reagents and Materials:

-

2-Bromo-5-methoxytoluene

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or a mixture of concentrated nitric and sulfuric acids

-

1,2-Dichloroethane (DCE) or other suitable solvent

-

Standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration equipment

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Bromo-5-methoxytoluene (e.g., 1.0 eq) in 1,2-dichloroethane.

-

Addition of Nitrating Agent: At room temperature, add bismuth(III) nitrate pentahydrate (e.g., 1.2 eq) to the suspension. Alternative: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid, maintaining a low temperature to control the exothermic reaction.

-

Reaction: Heat the mixture to 80 °C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Filter the reaction mixture to remove any insoluble materials.

-

Purification: The filtrate can be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Self-Validating System: The purity of the final product should be confirmed through analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The obtained data should be consistent with the expected structure. The melting point of the purified product should be sharp and match the literature value of 110-111 °C.

Potential Applications in Research and Development

Substituted nitroaromatic compounds are crucial intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6]

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs). The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.[6]

-

Chemical Probes and Materials Science: The electron-withdrawing nature of the nitro group and the presence of other functional groups could make this compound a precursor for dyes, pigments, or other functional materials.

Safety and Handling

-

Nitrating agents are strong oxidizers and highly corrosive. All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

-

Halogenated organic compounds should be handled with care as they can be irritants and may have long-term health effects.

-

The reaction can be exothermic , especially when using mixed acids. Proper temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

References

-

Substituent Effects in Electrophilic Substitutions. (2023, September 20). OpenStax Organic Chemistry. Retrieved from [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

-

Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. (n.d.). IJRAR.org. Retrieved from [Link]

-

Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. (2021, February 26). [Video]. YouTube. Retrieved from [Link]

-

1-Bromo-2-methoxy-4-methyl-5-nitrobenzene | C8H8BrNO3 | CID 44551318. (n.d.). PubChem. Retrieved from [Link]

-

Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. (n.d.). Retrieved from [Link]

Sources

- 1. 4-Bromo-3-nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. ijrar.org [ijrar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1-Bromo-4-methoxy-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-methoxy-2-methyl-5-nitrobenzene is a substituted nitroaromatic compound with significant potential as a versatile building block in synthetic organic chemistry. Its unique arrangement of bromo, methoxy, methyl, and nitro functionalities on a benzene ring offers multiple reactive sites, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing nitro group, combined with the synthetically adaptable bromo substituent, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications, grounded in the principles of modern synthetic chemistry.

Physicochemical and Structural Properties

The structural and chemical properties of this compound determine its reactivity and suitability for various synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₃ | |

| Molecular Weight | 246.06 g/mol | [1] |